molecular formula C12H17ClN2 B1399683 N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopentanamine CAS No. 1250480-58-0

N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopentanamine

Cat. No. B1399683
M. Wt: 224.73 g/mol
InChI Key: KEKBNXGMYMCTCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopentanamine” is a chemical compound with the IUPAC name (2-chloro-3-pyridinyl)-N-methylmethanamine . It has a molecular weight of 156.61 . It is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9ClN2/c1-9-5-6-3-2-4-10-7(6)8/h2-4,9H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving “N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopentanamine” are not detailed in the available resources, it is noted that similar compounds have been involved in degradation pathways. For instance, N′-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide, a similar compound, has been identified as a predominant metabolite in the degradation pathway of the pesticide acetamiprid .


Physical And Chemical Properties Analysis

“N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopentanamine” is a liquid . It has a molecular weight of 156.61 .

Scientific Research Applications

Synthesis and Crystal Structure Analysis

  • A compound structurally similar to N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopentanamine, N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, has been synthesized and analyzed for its crystal structure. This research provides insights into the molecular structure and stability of such compounds, which can be crucial for their application in various fields, including pharmaceuticals and materials science (Xue Si, 2009).

Radiolabelling and PET Tracer Development

  • N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopentanamine derivatives have been investigated for their potential use as PET (Positron Emission Tomography) tracers. One study focused on the synthesis and preclinical evaluation of a carbon-11 labelled compound for imaging NR2B subunit-containing NMDA (N-methyl-D-aspartate) receptors, which are crucial in neurological functions and disorders (J. Christiaans et al., 2014).

Insecticidal and Antifungal Properties

  • Research on dihydropiperazine neonicotinoid compounds, including derivatives of N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopentanamine, has shown that these compounds can exhibit significant insecticidal activity. This opens up potential applications in agriculture for pest control (J. Samaritoni et al., 2003).

Catalytic and Polymerization Applications

  • Compounds with a structure similar to N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopentanamine have been used in the synthesis of palladium(II) complexes. These complexes have shown high catalytic activity for the polymerization of methyl methacrylate, indicating potential applications in industrial polymer production (Sung-Hoon Kim et al., 2014).

Anticancer and Antimicrobial Activities

  • Various derivatives of N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopentanamine have been explored for their potential anticancer and antimicrobial properties. Such studies are crucial for the development of new therapeutic agents (Kanubhai D. Katariya et al., 2021).

Photochemical Properties for Therapeutic Applications

  • Iron(III) complexes containing N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives, structurally related to N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopentanamine, have shown significant photocytotoxicity in red light, suggesting potential applications in photodynamic therapy (Uttara Basu et al., 2014).

Safety And Hazards

This compound is associated with several hazard codes: H302, H312, H315, H319, H332, H335 . These codes indicate that it can cause harm if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c1-15(11-6-2-3-7-11)9-10-5-4-8-14-12(10)13/h4-5,8,11H,2-3,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKBNXGMYMCTCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(N=CC=C1)Cl)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopentanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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